REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=[CH:6][C:7]=1[Cl:8].[Br:15]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:15][CH:9]([C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=1)[C:10]([O:12][CH2:13][CH3:14])=[O:11]
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Name
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|
Quantity
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7 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)CC(=O)OCC
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Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
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|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
In a three-necked flask fitted with a Nichrome stirrer and a reflux condenser
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Type
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TEMPERATURE
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Details
|
The reaction mixture is heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
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18 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
The carbon tetrachloride filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a deep orange liquid
|
Type
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DISTILLATION
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Details
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Vacuum distillation at 115°-120° C. (0.5 mm)
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Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OCC)C1=CC(=C(C=C1)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |